2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetic acid

Description

Significance of Pyrazole (B372694) Scaffolds in Modern Chemical and Biochemical Research

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a fundamental building block in the development of compounds with a wide array of biological activities. nih.govnih.gov The significance of the pyrazole scaffold is underscored by its presence in numerous FDA-approved drugs and its extensive application in agrochemical and pharmaceutical research. nih.gov

The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to achieve desired pharmacological effects. This has led to the development of pyrazole derivatives with a broad spectrum of activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral properties. nih.govrjptonline.org Fused pyrazole derivatives, in particular, are recognized for their potential as therapeutic agents in various pathological conditions. jmchemsci.com The ability of the pyrazole core to act as a bioisosteric replacement for other functionalities and its synthetic accessibility contribute to its status as a "privileged scaffold" in drug discovery.

The following table summarizes the diverse biological activities associated with the pyrazole scaffold, as documented in various research findings.

| Biological Activity | Therapeutic Area |

| Anti-inflammatory | Inflammation, Pain |

| Antimicrobial | Bacterial & Fungal Infections |

| Anticancer | Oncology |

| Antiviral | Viral Infections |

| Kinase Inhibition | Cancer, Inflammatory Diseases |

| Antidepressant | Central Nervous System Disorders |

This table illustrates the broad therapeutic potential of compounds containing the pyrazole core structure.

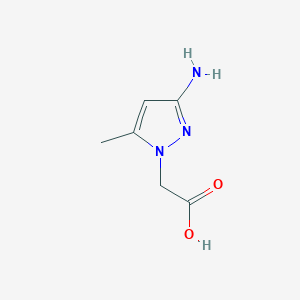

Structural Characteristics and Chemical Nomenclature of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetic acid

This compound is a substituted pyrazole that features key functional groups contributing to its chemical reactivity and potential for further modification. Its systematic IUPAC name is this compound.

The core of the molecule is a pyrazole ring, substituted at three positions:

An amino group (-NH₂) at the C3 position.

A methyl group (-CH₃) at the C5 position.

An acetic acid group (-CH₂COOH) attached to the N1 nitrogen atom.

The presence of both a basic amino group and an acidic carboxylic acid group makes this molecule zwitterionic under certain pH conditions. The pyrazole ring itself is aromatic. The specific arrangement of these substituents dictates the molecule's three-dimensional shape, polarity, and potential for intermolecular interactions, such as hydrogen bonding.

Below is a data table detailing the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 2-(3-amino-5-methylpyrazol-1-yl)acetic acid |

| Molecular Formula | C₆H₉N₃O₂ |

| SMILES | CC1=CC(=NN1CC(=O)O)N |

| InChI Key | OBTVEFHNTMGJFY-UHFFFAOYSA-N |

This interactive table provides fundamental nomenclature and structural representation data for the compound.

Overview of Synthetic Tractability and Functional Group Versatility of the Pyrazole-Acetic Acid Moiety

The synthetic accessibility of this compound and its analogues is a key factor in their research appeal. The core 3-amino-5-methylpyrazole (B16524) structure can be synthesized through the reaction of cyanoacetone or its alkali metal salt with a hydrazine (B178648) derivative. This foundational structure can then be N-alkylated, for instance with an ethyl bromoacetate, followed by hydrolysis to yield the final acetic acid moiety.

The compound possesses two primary functional groups that offer significant versatility for synthetic modifications:

The Amino Group (-NH₂): As a primary amine, this group is nucleophilic and can undergo a variety of reactions. These include acylation to form amides, alkylation, and reaction with aldehydes or ketones to form Schiff bases, which can be further reduced to secondary amines. This allows for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

The Carboxylic Acid Group (-COOH): This group can be converted into a variety of derivatives. Esterification with alcohols, conversion to acid chlorides, or coupling with amines to form amides are common transformations. These reactions are fundamental in medicinal chemistry for creating prodrugs, modifying solubility, or linking the scaffold to other pharmacophores.

The dual functionality of this molecule makes it an ideal building block, or scaffold, for combinatorial chemistry and the generation of libraries of diverse compounds for biological screening.

Current Research Landscape and Emerging Academic Trends Pertaining to this compound Derivatives

The current research landscape for pyrazole derivatives is vibrant and expanding, driven by their proven success in various therapeutic areas. mdpi.com While specific research focusing exclusively on derivatives of this compound is emerging, the trends for the broader class of aminopyrazoles provide a clear indication of its potential applications. nih.govresearchgate.net

Emerging academic trends point towards the use of aminopyrazole scaffolds, like the one in the title compound, in the following areas:

Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors. The amino group can form crucial hydrogen bonds within the ATP-binding pocket of kinases, making derivatives of this compound attractive candidates for development in oncology and inflammatory diseases. jmchemsci.com

Anticancer Agents: Aminopyrazole derivatives have been investigated as potent antitumor agents. google.com Research focuses on modifying the scaffold to enhance cytotoxicity against various cancer cell lines. nih.govmdpi.com

Antimicrobial Agents: With the rise of antibiotic resistance, there is a continuous search for new antimicrobial agents. Pyrazole derivatives have shown promising antibacterial and antifungal activities, and the functional groups on this compound allow for the creation of new derivatives to be tested against resistant strains. rjptonline.orgmdpi.comrjptonline.org

Anti-inflammatory Drugs: The structural similarity of some pyrazole derivatives to existing non-steroidal anti-inflammatory drugs (NSAIDs) has prompted research into new pyrazole-based anti-inflammatory agents, with some compounds showing potent activity. mdpi.com Patents have been filed for pyrazolyl benzenesulfonamide (B165840) compounds for treating inflammation. google.com

The acetic acid side chain provides a convenient handle for creating extensive libraries of compounds, where the core 3-amino-5-methylpyrazole provides the essential pharmacophoric features, and the derivatized acid portion modulates properties like potency, selectivity, and pharmacokinetics.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-amino-5-methylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-4-2-5(7)8-9(4)3-6(10)11/h2H,3H2,1H3,(H2,7,8)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTVEFHNTMGJFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001267433 | |

| Record name | 3-Amino-5-methyl-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001267433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006348-73-7 | |

| Record name | 3-Amino-5-methyl-1H-pyrazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006348-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-methyl-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001267433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry and Metal Complexes of 2 3 Amino 5 Methyl 1h Pyrazol 1 Yl Acetic Acid

Ligand Properties and Coordination Modes of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetic acid

The coordination behavior of this compound is dictated by the interplay of its three potential donor sites: the pyrazole (B372694) ring nitrogen, the amino group nitrogen, and the oxygen atoms of the carboxylic acid.

Denticity and Chelating Ability of the Pyrazole-Amino-Carboxylic Acid System

This compound is a potentially tridentate ligand, capable of binding to a metal center through the nitrogen atom of the amino group, a nitrogen atom of the pyrazole ring, and one or both oxygen atoms of the carboxylate group. The formation of five- or six-membered chelate rings is a key factor in the stability of the resulting metal complexes.

In many pyrazole-based ligands, the pyrazole ring acts as a monodentate or bridging ligand. However, the presence of the amino and carboxylic acid substituents on the pyrazole backbone of this compound strongly favors a chelating coordination mode. The ligand can act as a bidentate chelating agent, for instance, by coordinating through the pyrazole nitrogen and the amino nitrogen, or the pyrazole nitrogen and a carboxylate oxygen. niscpr.res.in More commonly, it is expected to act as a tridentate ligand, forming two chelate rings with the metal ion. This multidentate coordination significantly enhances the thermodynamic stability of the resulting complexes, an effect known as the chelate effect.

The specific coordination mode adopted can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. For example, with some metal ions, the carboxylate group may coordinate in a monodentate fashion, leaving the other oxygen atom uncoordinated or involved in hydrogen bonding. In other cases, it may act as a bridging ligand, linking two metal centers.

Solution State Speciation and Protonation Equilibria

The behavior of this compound in solution is governed by its acid-base properties. The ligand possesses both an acidic carboxylic acid group and a basic amino group, as well as the basic nitrogen atoms of the pyrazole ring. The protonation constants (pKa values) of these functional groups determine the charge of the ligand and its predominant form at a given pH. nih.gov

Understanding the protonation equilibria is crucial for predicting the formation of metal complexes in solution. nih.gov The speciation of the ligand will dictate which donor atoms are available for coordination. At low pH, the amino group and the pyrazole ring will be protonated, reducing their ability to coordinate to a metal ion. As the pH increases, these groups become deprotonated, making the ligand a more effective chelator. The carboxylic acid group will also deprotonate to form a carboxylate, which is a strong coordinating group.

The stepwise protonation constants of similar amino acid and pyrazole-containing ligands have been determined using techniques such as potentiometric titrations. rsc.org These studies provide a framework for understanding the likely speciation of this compound in aqueous solution.

Table 1: Representative Protonation Constants for Analogous Functional Groups

| Functional Group | Representative Compound | pKa Value |

| Carboxylic Acid | Acetic Acid | ~4.76 |

| Amino Group | Methylamine | ~10.6 |

| Pyrazole Ring | Pyrazole | ~2.5 |

Note: These are approximate values for simple, representative compounds and the actual pKa values for this compound will be influenced by the electronic effects of the substituents.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various synthetic routes, typically involving the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can then be characterized using a range of analytical and spectroscopic techniques to determine their structure and properties.

Synthesis of Transition Metal Complexes (e.g., Cobalt(II), Copper(II), Nickel(II))

Transition metal complexes of this compound with cobalt(II), copper(II), and nickel(II) are of particular interest due to the diverse coordination geometries and electronic properties these metal ions can exhibit. The synthesis of these complexes is typically carried out by mixing a solution of the desired metal salt (e.g., chloride, nitrate, or acetate) with a solution of the ligand. rsc.org The reaction is often performed in a polar solvent such as water, ethanol, or a mixture of the two, and may require heating to facilitate the reaction.

The stoichiometry of the resulting complex (i.e., the metal-to-ligand ratio) can often be controlled by adjusting the molar ratio of the reactants. For example, a 1:1 or 1:2 metal-to-ligand ratio is commonly targeted. The isolation of the solid complex can be achieved by cooling the reaction mixture, evaporation of the solvent, or by the addition of a less polar solvent to induce precipitation.

Advanced Crystallographic Analysis (e.g., X-ray Diffraction) of Metal-Ligand Coordination Geometries

Based on studies of related pyrazole-carboxylate and pyrazole-amino ligands, it is anticipated that complexes of this compound with cobalt(II), copper(II), and nickel(II) will exhibit common coordination geometries such as octahedral, tetrahedral, or square planar, depending on the metal ion and the stoichiometry of the complex. researchgate.netucr.ac.cr For instance, a 1:2 complex of nickel(II) with this tridentate ligand would likely adopt a distorted octahedral geometry. nih.gov

Table 2: Expected Coordination Geometries for M(II) Complexes with a Tridentate Ligand

| Metal Ion | Typical Coordination Number | Common Geometries |

| Cobalt(II) | 4, 6 | Tetrahedral, Octahedral |

| Nickel(II) | 4, 6 | Square Planar, Octahedral |

| Copper(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral |

Spectroscopic Characterization of Metal Complexes (e.g., UV-Vis, EPR, Infrared)

In addition to X-ray crystallography, a variety of spectroscopic techniques are employed to characterize the metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the coordination of the ligand's functional groups to the metal ion. Upon complexation, the characteristic vibrational frequencies of the C=O (carbonyl), N-H (amino), and C=N (pyrazole) bonds are expected to shift. For example, a significant shift in the C=O stretching frequency of the carboxylic acid group to a lower wavenumber is indicative of its coordination to the metal center. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the transition metal complexes in the UV-Vis region provide information about the d-d electronic transitions of the metal ion. The position and intensity of these absorption bands are characteristic of the coordination geometry around the metal center. For instance, the UV-Vis spectrum of a copper(II) complex can help to distinguish between a square planar and an octahedral geometry. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying paramagnetic metal complexes, such as those of copper(II) and high-spin cobalt(II). The EPR spectrum provides information about the electronic environment of the unpaired electron(s) and can be used to determine the g-values and hyperfine coupling constants, which are sensitive to the coordination geometry and the nature of the donor atoms.

By combining the information obtained from these synthetic and characterization techniques, a comprehensive understanding of the coordination chemistry of this compound can be achieved.

Electrochemical Properties of Metal Complexes Derived from this compound

While specific, detailed electrochemical studies on metal complexes derived exclusively from this compound are not extensively documented in current literature, the electrochemical behavior of such compounds can be inferred from studies on structurally related pyrazole-based and transition metal complexes. The redox properties of these complexes are typically investigated using techniques like cyclic voltammetry (CV).

For instance, studies on various transition metal complexes show that the metal center can undergo reversible or quasi-reversible redox processes. A copper(II) complex might exhibit a reduction peak corresponding to the Cu(II)/Cu(I) couple, while an iron complex could show the Fe(III)/Fe(II) redox transition. The stability of different oxidation states is influenced by the ligand's electronic properties—whether it is electron-donating or electron-withdrawing—and its ability to stabilize the geometry preferred by the metal ion in a particular oxidation state. The amino and carboxylate groups on the ligand would play a crucial role in modulating these properties.

The general parameters obtained from a cyclic voltammetry study are summarized in the table below.

| Parameter | Symbol | Information Provided |

| Anodic Peak Potential | Epa | The potential at which oxidation occurs. |

| Cathodic Peak Potential | Epc | The potential at which reduction occurs. |

| Half-wave Potential | E1/2 | The average of Epa and Epc; indicates the thermodynamic ease of the redox process. |

| Peak Separation | ΔEp | The difference between Epa and Epc; provides information on the reversibility of the electron transfer process. |

This table outlines the typical data gathered from cyclic voltammetry experiments used to characterize the electrochemical properties of metal complexes.

Supramolecular Assemblies and Crystal Engineering of Coordination Compounds

The field of crystal engineering focuses on the rational design of solid-state structures with desired properties by controlling intermolecular interactions. Coordination compounds of this compound are excellent candidates for crystal engineering due to the presence of functional groups capable of forming strong and directional hydrogen bonds.

The amino group (-NH2) and the carboxylic acid group (-COOH) on the ligand are prime sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the carboxylate group can act as both a donor (O-H) and an acceptor (C=O). These interactions, along with potential π-π stacking involving the pyrazole rings, can guide the self-assembly of individual complex units into higher-dimensional supramolecular architectures, such as one-dimensional chains, two-dimensional layers, or three-dimensional networks.

Studies on closely related N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide complexes have demonstrated the critical role of hydrogen bonding in their crystal packing, leading to the formation of 1D and 2D supramolecular structures. Similarly, the crystal structure of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide reveals a layered structure generated by a combination of N—H⋯O and N—H⋯N hydrogen bonds.

The predictable nature of these interactions allows for the design of crystalline materials with specific topologies. The choice of the metal ion and ancillary ligands can further influence the final structure by altering the coordination geometry and providing additional sites for non-covalent interactions.

| Interaction Type | Donor | Acceptor | Typical Role in Assembly |

| Hydrogen Bond | N-H (amino), O-H (carboxyl) | O (carboxylate), N (pyrazole) | Formation of robust chains and layers. |

| Hydrogen Bond | Coordinated Water | Carboxylate, Amino Group | Linking complex units via solvent bridges. |

| π-π Stacking | Pyrazole Ring | Pyrazole Ring (adjacent molecule) | Stabilizing layered structures. |

| Coordination Bond | N (pyrazole), O (carboxylate) | Metal Center | Formation of the primary complex unit. |

This table describes the principal non-covalent interactions and coordination bonds that would be instrumental in the crystal engineering of metal complexes with this compound.

Theoretical and Computational Investigations of 2 3 Amino 5 Methyl 1h Pyrazol 1 Yl Acetic Acid and Its Derivatives

Quantum Chemical Calculations of Molecular and Electronic Structures

Quantum chemical calculations are foundational to modern computational chemistry, enabling the prediction of molecular properties based on the principles of quantum mechanics. These methods are used to determine stable molecular geometries, understand electronic structures, and predict chemical reactivity.

Density Functional Theory (DFT) has become a leading method for quantum chemical calculations due to its favorable balance of accuracy and computational cost. researchgate.net DFT is used to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This involves calculating bond lengths, bond angles, and dihedral angles. For pyrazole (B372694) derivatives, studies commonly employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G(d) or 6-311++G(d,p) to achieve reliable results. nih.govresearchgate.net

A crucial aspect of DFT studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and chemical reactivity. nih.gov A smaller energy gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govntu.edu.iq

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. dntb.gov.ua This information is vital for predicting how the molecule will interact with other chemical species, including biological receptors.

Below is a table of exemplary data from DFT calculations on various pyrazole derivatives, illustrating typical values for frontier orbital energies and the energy gap.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | B3LYP/6-31G(d) | -6.45 | -1.58 | 4.87 | nih.gov |

| Pyrazole-thiazole derivative | B3LYP/6-311++G(d,p) | -6.19 | -0.55 | 5.64 | researchgate.net |

| 4-[(2-hydroxy-3-methylbenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | B3LYP/6-31G(d,p) | -5.81 | -1.93 | 3.88 | researchgate.net |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for parametrization. nih.gov These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, can offer high accuracy, though often at a greater computational expense than DFT. ntu.edu.iqmdpi.com They are particularly useful for systems where DFT might be less reliable or for benchmarking DFT results. Ab initio methods are employed to calculate precise molecular geometries, interaction energies, and other electronic properties, providing a fundamental understanding of a molecule's behavior. nih.gov For instance, high-level ab initio calculations can be used to accurately determine the energy differences between various tautomers or conformers of a molecule. mdpi.com

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds, such as the bond connecting the acetic acid moiety to the pyrazole ring in 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetic acid, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for interconversion between them. iu.edu.sa

This is often achieved by mapping the Potential Energy Surface (PES). emory.edu A PES is a mathematical representation of a molecule's energy as a function of its geometry. researchgate.net For conformational analysis, a relaxed PES scan is typically performed: one or more dihedral angles are systematically rotated in discrete steps, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy for that constrained arrangement. researchgate.net The resulting plot of energy versus the varied dihedral angle(s) reveals the locations of stable conformers and the transition states that separate them. researchgate.net This information is critical for understanding the molecule's flexibility and the shapes it is most likely to adopt in different environments.

Molecular Dynamics Simulations and Intermolecular Interaction Studies

While quantum chemical methods provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using a force field to describe the potential energy of the system. ajchem-a.com

For this compound, MD simulations can be used to:

Study Solvation: Analyze how the molecule interacts with solvent molecules (e.g., water) and how the solvent affects its conformation and dynamics.

Explore Conformational Space: Observe transitions between different conformations over timescales of nanoseconds to microseconds, complementing the static picture from PES mapping.

Analyze Intermolecular Interactions: Investigate how the molecule forms hydrogen bonds and other non-covalent interactions with itself or other molecules. nih.govtandfonline.com

Key metrics obtained from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's structure over the simulation, and the Root Mean Square Fluctuation (RMSF), which identifies the most flexible regions of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) through Computational Methods

Computational methods are widely used to predict spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. iu.edu.sa Comparing these predicted shifts with experimental spectra aids in the structural elucidation of the compound.

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. nih.gov The calculated frequencies correspond to the fundamental vibrational modes (stretching, bending, etc.) of the molecule's functional groups. Since theoretical calculations often overestimate frequencies due to the neglect of anharmonicity and basis set limitations, the results are typically scaled by an empirical factor to improve agreement with experimental IR and Raman spectra. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, allowing for the prediction of the maximum absorption wavelength (λmax) and the intensity of the absorption bands, which are key features of a UV-Vis spectrum. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biochemical Interactions (theoretical and in vitro basis only)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comnih.gov For a series of derivatives of this compound, a QSAR study could predict their potential efficacy as, for example, enzyme inhibitors.

The development of a QSAR model involves several key steps:

Data Collection: A dataset of structurally related pyrazole compounds with experimentally measured biological activity (e.g., IC₅₀ values from in vitro assays) is compiled. mdpi.com

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., lipophilicity), electronic properties (e.g., partial charges), and topological features (e.g., molecular connectivity). nih.govmdpi.com

Model Generation and Validation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed biological activity. nih.gov The predictive power of the resulting model is rigorously validated using statistical metrics like the coefficient of determination (R²) and cross-validation techniques (e.g., leave-one-out Q²). researchgate.net

A validated QSAR model can be used to predict the biological activity of new, yet-to-be-synthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts.

Biochemical and Mechanistic Studies Involving 2 3 Amino 5 Methyl 1h Pyrazol 1 Yl Acetic Acid Derivatives Excluding Clinical Data

Enzyme Inhibition and Activation Mechanisms (in vitro experimental and computational docking)

The pyrazole (B372694) nucleus is a core component in many compounds designed as enzyme inhibitors. mdpi.comnih.gov Studies combining in vitro assays with computational molecular docking have provided detailed insights into their inhibitory mechanisms against several key enzymes.

Cyclooxygenase (COX) is a critical enzyme in the prostaglandin (B15479496) biosynthesis pathway and exists in at least two isoforms, COX-1 and COX-2. nih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is an inducible enzyme associated with inflammation and pain. nih.gov Consequently, selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory agents with improved gastric safety profiles. nih.gov

Derivatives based on the pyrazole and related heterocyclic scaffolds have been extensively investigated as COX inhibitors. For instance, certain pyridazine-based derivatives have been identified as potent and selective COX-2 inhibitors. nih.gov In silico docking studies on antipyrine (B355649) and pyrazolone (B3327878) analogs targeting COX-2 (PDB ID: 3LN1) have shown favorable binding energies, suggesting a strong potential for anti-inflammatory activity. mdpi.com Similarly, N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which are structurally related to the pyrazole class, have demonstrated significant inhibitory activity against both COX-1 and COX-2, with IC50 values comparable to the established drug meloxicam. nih.gov The development of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives has also yielded compounds with potent COX-2 inhibitory action, highlighting the versatility of the pyrazole scaffold in targeting this enzyme. scilit.com

Table 1: COX Inhibitory Activity of Selected Pyrazole-Related Derivatives

| Compound Class | Target | IC50 Value | Reference Compound | IC50 Value (Reference) |

|---|---|---|---|---|

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1 / COX-2 | Similar to Meloxicam | Meloxicam | Not specified |

| Antipyrine/Pyrazolone Analogs (Docking Study) | COX-2 | Binding Energy: -10.0 kcal/mol | Celecoxib | Binding Energy: -11.9 kcal/mol |

Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in melanin (B1238610) biosynthesis. mdpi.com Its inhibitors are of great interest for applications in cosmetics as skin-lightening agents and in medicine for treating hyperpigmentation disorders. mdpi.comnih.gov Pyrazole derivatives have emerged as promising candidates for tyrosinase inhibition.

Studies on carbathioamidopyrazole derivatives have shown that these compounds can effectively inhibit tyrosinase. mdpi.com Molecular docking simulations suggest that these inhibitors function by binding to the active site of the enzyme, thereby blocking substrate access. mdpi.com Kinetic analyses revealed that certain 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives act as competitive inhibitors of mushroom tyrosinase, with one of the most potent compounds exhibiting an IC50 value of 0.301 µM. nih.gov The inhibitory mechanism often involves chelation of the copper ions within the tyrosinase active site, which is crucial for its catalytic function. mdpi.com The structure of the pyrazole derivative, particularly the substituents on the ring, significantly influences its inhibitory potency. mdpi.commdpi.com

Table 2: Tyrosinase Inhibitory Activity of Pyrazole Derivatives

| Compound Class | Inhibitory Activity (IC50) | Reference Compound | IC50 (Reference) | Inhibition Type |

|---|---|---|---|---|

| 3,5-diaryl-4,5-dihydro-1H-pyrazole derivative (Compound 39) | 0.301 µM | Not specified | Not specified | Competitive |

| Carbathioamidopyrazole derivative (Compound 4) | Better than Kojic acid | Kojic acid | Not specified | Competitive |

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters and are important targets for treating depression and neurodegenerative disorders like Parkinson's disease. nih.gov Pyrazoline derivatives, which are structurally related to pyrazoles, have been extensively studied as inhibitors of human monoamine oxidases (hMAOs). nih.gov

Research has shown that substitutions at the N1, C3, and C5 positions of the pyrazoline ring significantly affect MAO inhibition. nih.gov A series of 1-acetyl- and 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles were synthesized and evaluated, with several compounds showing potent and selective inhibition of hMAO-B. nih.gov For example, compound S5, a pyridazinobenzylpiperidine derivative, was found to be a potent, reversible, and selective MAO-B inhibitor with an IC50 value of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A. researchgate.netmdpi.com Kinetic and docking studies have helped to elucidate the binding modes of these inhibitors within the active sites of MAO-A and MAO-B, guiding the design of more selective agents. nih.gov

Table 3: MAO Inhibitory Activity of Pyrazole-Related Derivatives

| Compound | Target | IC50 Value (µM) | Selectivity Index (SI) for MAO-B | Inhibition Type |

|---|---|---|---|---|

| Compound S5 (Pyridazinobenzylpiperidine derivative) | MAO-B | 0.203 | 19.04 | Competitive, Reversible |

| Compound S5 (Pyridazinobenzylpiperidine derivative) | MAO-A | 3.857 | - | Not specified |

| Compound S16 (Pyridazinobenzylpiperidine derivative) | MAO-B | 0.979 | Not specified | Competitive, Reversible |

Receptor Binding Studies (in vitro and molecular docking simulations)

Beyond enzyme inhibition, pyrazole derivatives have been developed as ligands for various G-protein coupled receptors (GPCRs). A novel pyrazole-based small molecule was identified as an agonist of the apelin receptor, a target for pulmonary and cardiometabolic diseases. duke.edu Through structural modifications at the N1 position of the pyrazole core and the amino acid side-chain, potent agonists with EC50 values under 100 nM were developed. duke.edu These studies also revealed functional selectivity, with some compounds showing a bias towards calcium mobilization over β-arrestin recruitment, suggesting a potential for reduced receptor desensitization. duke.edu

In another study, a series of 1-methyl-5-(pyrazol-3- and -5-yl)-1, 2, 3, 6-tetrahydropyridine derivatives were synthesized and evaluated for their binding affinity to muscarinic receptors (M1, M2, and M3). researchgate.net The research found that the binding affinity was dependent on the position and size of the substituents on the pyrazole ring, with some compounds showing good antagonistic properties at M1 and M3 receptors in vitro. researchgate.net

Interactions with Biomolecules (e.g., Proteins, DNA) in in vitro or Theoretical Contexts

The interaction of small molecules with transport proteins like serum albumin is a critical factor in their pharmacokinetic profile. The binding of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones to Bovine Serum Albumin (BSA) was investigated using fluorescence spectroscopy and molecular docking. nih.gov The results indicated that these compounds could quench the intrinsic fluorescence of BSA by forming a complex. The primary forces driving this interaction were identified as hydrogen bonding and van der Waals forces, as confirmed by both experimental data and computational simulations. nih.gov Such studies are vital for understanding how these derivatives might be distributed and transported in a biological system.

Structure-Activity Relationship (SAR) Derivations for Biochemical and Pharmacological Activities (in vitro and theoretical)

Systematic structural modifications of the pyrazole scaffold have led to the derivation of clear Structure-Activity Relationships (SAR) for various biological targets.

For antitubercular 2-pyrazolylpyrimidinones, modifications on the pyrazole ring were explored to improve drug-like properties. acs.org Replacing the C5'-methyl group with an oxygen atom abolished the activity, whereas an amino group at the C5' position resulted in retained activity and significantly improved solubility. acs.org

In the development of pyrazolo[4,3-c]pyridine derivatives as inhibitors of the PEX14–PEX5 protein–protein interaction, SAR studies showed that small alkyl substituents at the N-1 position of an indole (B1671886) moiety were well-tolerated, while larger, more polar groups were less active. acs.org Carboxylate derivatives at a different position proved to be inactive, indicating specific structural requirements for activity. acs.org

For meprin α and β inhibitors based on a 3,5-diphenylpyrazole (B73989) scaffold, SAR exploration revealed that the nature of the substituents at positions 3 and 5, as well as N-substitution, significantly influenced binding affinity. scispace.comnih.gov For example, a 3,5-diphenylpyrazole exhibited low nanomolar inhibitory activity against meprin α. Introducing a cyclopentyl moiety at one of these positions maintained similar activity, whereas smaller (methyl) or larger (benzyl) groups led to a decrease in inhibition, highlighting the importance of substituent size for optimal interaction with the enzyme's S1'-subsite. scispace.comnih.gov

Pharmacophore Modeling and Ligand Design Principles for Pyrazole-Based Biochemical Probes

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its synthetic accessibility and versatile role as a bioisostere. mdpi.com While direct pharmacophore modeling studies specifically on 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetic acid derivatives are not extensively documented in publicly available research, a wealth of information can be extrapolated from closely related 3-aminopyrazole (B16455) and 5-aminopyrazole derivatives, particularly in their role as protein kinase inhibitors. mdpi.comnih.govnih.gov These studies provide critical insights into the pharmacophoric requirements and ligand design principles applicable to this class of compounds for the development of potent and selective biochemical probes.

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com For pyrazole-based kinase inhibitors, a common pharmacophore model includes a combination of hydrogen bond donors and acceptors, hydrophobic regions, and specific steric features that dictate binding affinity and selectivity. nih.govresearchgate.net

The 3-aminopyrazole moiety itself is a key pharmacophoric element, often serving as a "hinge-binder" in the ATP-binding pocket of kinases. nih.gov The amino group and the pyrazole nitrogens can form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interactions of the adenine (B156593) portion of ATP. nih.gov For instance, in studies on Aurora kinase inhibitors, the pyrazole template was fundamental in the design of both selective and pan-inhibitors. mdpi.com Similarly, in the development of inhibitors for cyclin-dependent kinases (CDKs), the 3-aminopyrazole core is central to their inhibitory activity. researchgate.netrsc.org

Ligand design principles for developing pyrazole-based biochemical probes often revolve around modifying substituents at various positions of the pyrazole ring to enhance potency and selectivity. Structure-activity relationship (SAR) studies on aminopyrazole derivatives have revealed several key principles:

Substitution at the Pyrazole Core: The introduction of a methyl group at the C5 position, as seen in the parent compound, can be crucial for selectivity. For example, a methyl group on the pyrazole ring can sterically hinder binding to certain kinases like CDK2, thereby conferring selectivity for other targets. mdpi.com

N1-Substituents: The acetic acid group at the N1 position of this compound introduces a carboxylic acid moiety. While some studies on pyrazolo[4,3-c]pyridines showed that carboxylate derivatives were inactive as PEX14–PEX5 protein–protein interaction inhibitors, the role of such acidic groups is highly target-dependent. acs.org In other contexts, they can be modified to explore interactions with solvent-exposed regions of the target protein. acs.org

Aromatic and Hydrophobic Moieties: The addition of aryl or other hydrophobic groups to the pyrazole scaffold is a common strategy to target hydrophobic pockets within the kinase active site, thereby increasing binding affinity. acs.org The orientation and substitution pattern of these aromatic rings are critical for activity. researchgate.net

Linker Chemistry: The nature of the linker connecting the pyrazole core to other pharmacophoric elements can significantly influence the selectivity profile. Macrocyclization of a promiscuous 3-amino-1H-pyrazole-based inhibitor, for instance, led to a highly selective and potent inhibitor of BMPR2. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies on 3-aminopyrazole derivatives as CDK2/cyclin A inhibitors have further refined these design principles. These studies have indicated that the inhibitory activity is influenced by electronic parameters, hydrophobic fragmentation constants, and the presence of specific indicator parameters. researchgate.net Such computational models help in predicting the activity of novel derivatives and guide the synthesis of more effective biochemical probes.

The following interactive data tables summarize key pharmacophoric features and structure-activity relationships for aminopyrazole derivatives based on published research, which can inform the design of probes derived from this compound.

Table 1: Key Pharmacophoric Features of Aminopyrazole-Based Kinase Inhibitors

| Pharmacophoric Feature | Role in Binding | Example from Literature |

| 3-Amino Group | Hydrogen bond donor to kinase hinge region | Essential for Aurora kinase inhibition mdpi.com |

| Pyrazole Nitrogens | Hydrogen bond acceptors for hinge region binding | Observed in docking studies with BMPR2 nih.gov |

| C5-Methyl Group | Provides selectivity through steric hindrance | Important for selectivity against CDK2 mdpi.com |

| N1-Substituent | Interacts with solvent-exposed regions or modifies physicochemical properties | Can be varied to modulate activity and selectivity acs.org |

| Aromatic Groups | Occupy hydrophobic pockets to increase affinity | Phenyl groups in JNK3 inhibitors acs.org |

Table 2: Structure-Activity Relationship (SAR) Summary for Aminopyrazole Derivatives

| Modification Site | Effect on Activity | Rationale | Reference |

| Substitution on N-linked phenyl ring | Varies depending on position and electronic nature of substituent | Influences interactions within hydrophobic pockets | acs.orgresearchgate.net |

| Macrocyclization of the scaffold | Can significantly increase selectivity | Rigidifies the molecule, optimizing interactions with a specific target | nih.gov |

| Introduction of bulky groups at C5 | Can decrease or increase activity depending on the target | Steric clashes or favorable hydrophobic interactions | mdpi.com |

| Modification of the hinge-binding moiety | Generally leads to loss of activity | The 3-aminopyrazole is often crucial for anchoring the inhibitor | nih.gov |

Applications and Functional Materials Development Utilizing 2 3 Amino 5 Methyl 1h Pyrazol 1 Yl Acetic Acid Derivatives

Catalytic Applications of Metal Complexes Derived from 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetic acid

The pyrazole (B372694) and carboxylic acid moieties of this compound and its derivatives serve as excellent chelating agents for transition metals. researchgate.net The resulting metal complexes have shown significant potential as catalysts in both homogeneous and heterogeneous systems. The nitrogen atoms of the pyrazole ring can coordinate with metal centers, while the carboxylic group can either bind to the metal or be modified to tune the electronic and steric properties of the ligand.

In homogeneous catalysis, metal complexes of pyrazole derivatives are soluble in the reaction medium and exhibit high activity and selectivity. Protic pyrazole complexes, in particular, can participate in metal-ligand cooperation, where the N-H bond of the pyrazole ring is involved in the catalytic cycle. nih.gov This bifunctional nature can facilitate reactions such as transfer hydrogenation and the dehydrogenation of formic acid. nih.gov For instance, iridium(III) complexes with 2-(1H-pyrazol-3-yl)pyridine ligands have been shown to catalyze hydrogen evolution from formic acid. nih.gov The pyrazole unit's ability to be deprotonated increases electron donation to the metal center, influencing the catalytic activity. nih.gov

| Catalyst Type | Reaction | Metal Center | Role of Pyrazole Ligand |

|---|---|---|---|

| Protic Pyrazole Iridium(III) Complex | Dehydrogenation of formic acid | Iridium | Increases electron donation to the metal through deprotonation. nih.gov |

| Pyrazolate-based Cobalt(II) MOF | Biomimetic oxidation | Cobalt | Provides a stable framework and redox-active metal centers. nih.gov |

| Porphyrinic Pyrazolate MOF (PCN-624) | Fullerene-anthracene bisadduct synthesis | Not specified | Acts as a robust, recyclable heterogeneous catalyst. acs.org |

For heterogeneous catalysis, pyrazole derivatives are often incorporated into solid supports, most notably as linkers in Metal-Organic Frameworks (MOFs). rsc.org These materials offer the advantages of easy separation and recyclability. nih.govacs.org Pyrazolate-based MOFs have demonstrated exceptional stability and catalytic activity in various organic transformations. nih.govacs.org For example, cobalt(II)-containing MOFs with pyrazolate ligands have been successfully employed in oxidation reactions, where the solid catalyst can be easily recovered and reused. nih.gov The well-defined porous structure of these MOFs allows for the installation of active sites and can lead to shape-selective catalysis. nih.gov A highly stable porphyrinic pyrazolide-based MOF, PCN-624, has been shown to be an efficient and recyclable heterogeneous catalyst for the selective synthesis of fullerene-anthracene bisadducts. acs.org

Role as a Building Block in Complex Organic Synthesis

The this compound scaffold is a valuable building block for the synthesis of more complex organic molecules. mdpi.com The pyrazole ring is a key pharmacophore in many biologically active compounds. nih.gov The presence of multiple functional groups—the amino group, the methyl group, and the acetic acid side chain—on the pyrazole core allows for a variety of chemical transformations.

The acetic acid moiety is particularly useful as it can be converted into other functional groups such as esters, amides, and hydrazides, or it can participate in condensation reactions. amazonaws.comijiset.com For example, the Knoevenagel condensation of pyrazole-4-carboxylate derivatives with aldehydes is a known method for forming new C-C bonds. amazonaws.com Furthermore, the pyrazole nucleus itself can be synthesized from acyclic precursors, with the acetic acid group being introduced at different stages of the synthesis to achieve the desired substitution pattern. researchgate.net The Vilsmeier-Haack reaction is a common method for the formylation of pyrazoles, creating an aldehyde group that can be further elaborated into an acetic acid side chain or other functionalities. mdpi.comamazonaws.com

Development of Sensors and Probes for Academic or Industrial Applications (non-diagnostic)

Pyrazole derivatives have been extensively investigated for their potential in the development of chemosensors for the detection of metal ions and other analytes. nih.govrsc.org The nitrogen atoms in the pyrazole ring act as excellent coordination sites for metal ions, and the photophysical properties of the molecule can be modulated upon binding. nih.gov This change in fluorescence or color can be used for the qualitative and quantitative detection of the target analyte. nih.gov

Fluorescent probes based on pyrazole-pyrazoline structures have been developed for the selective and sensitive detection of Fe(III) ions. researchgate.net The binding of the metal ion to the probe can lead to fluorescence quenching or enhancement, providing a clear signal. researchgate.nettandfonline.com Pyrazole-based chemosensors have also been designed for the detection of other cations like Cu2+, Cr3+, and Ag+. nih.gov Metal-Organic Frameworks (MOFs) constructed from pyrazole-based linkers are also emerging as promising materials for gas sensing applications. digitellinc.comacs.org For instance, a pyrazole-based MOF has been used as a stable sensor for SO2, exhibiting reversible adsorption and a change in its UV-Vis behavior. digitellinc.com Another study demonstrated that pyrazole dicarboxylate-based MOFs can be used for the real-time detection of formaldehyde (B43269). acs.orgacs.org

| Sensor Type | Target Analyte | Sensing Mechanism | Observed Signal |

|---|---|---|---|

| Pyrazole-pyrazoline fluorescent probe | Fe(III) ions | Coordination leading to fluorescence quenching. researchgate.nettandfonline.com | Significant reduction in fluorescence intensity. researchgate.net |

| Pyridine-pyrazole-based dye | Fe(III) ions | Chemodosimeter | New absorption band at 340 nm. nih.gov |

| Pyrazolate-based MOF (AsCM-304) | SO2 | Reversible adsorption | Change in UV-Vis behavior. digitellinc.com |

| Pyrazole dicarboxylate MOF (Al-3,5-PDA) | Formaldehyde | Physisorption and chemisorption | Not specified. acs.orgacs.org |

Applications in Materials Science (e.g., Coordination Polymers, Metal-Organic Frameworks (MOFs))

The ability of this compound and its analogues to act as versatile ligands has led to their extensive use in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.net These materials are crystalline solids formed by the self-assembly of metal ions or clusters with organic linkers. researchgate.net The pyrazole ring can bridge metal centers, while the carboxylate group from the acetic acid side chain can also coordinate to the metal ions, leading to the formation of 1D, 2D, or 3D networks. researchgate.net

The structural diversity of pyrazole-based linkers allows for the synthesis of MOFs with tailored pore sizes, shapes, and functionalities, making them suitable for applications in gas storage and separation, catalysis, and sensing. digitellinc.com Pyrazolate-based MOFs are known for their high thermal and chemical stability. acs.org The luminescent properties of coordination polymers derived from pyrazole-containing ligands have also been investigated, with potential applications in lighting and sensing. daneshyari.comrsc.orgmdpi.com The emission wavelengths of these materials can be tuned by varying the metal ion and the ligand structure. rsc.org

Corrosion Inhibition Applications and Mechanisms

Pyrazole derivatives have been widely recognized as effective corrosion inhibitors for various metals and alloys, particularly for carbon steel in acidic media. nih.govnih.govbohrium.com Their efficacy is attributed to the presence of heteroatoms (nitrogen), and often oxygen or sulfur in substituted derivatives, which can donate lone pair electrons to the vacant d-orbitals of the metal. nih.gov The aromatic pyrazole ring also contributes to the interaction with the metal surface through π-electron clouds.

The primary mechanism of corrosion inhibition by pyrazole derivatives involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. nih.govresearchgate.net This adsorption can be either physisorption (electrostatic interactions) or chemisorption (covalent bond formation), and often it is a combination of both. researchgate.net The adsorption process typically follows the Langmuir adsorption isotherm. nih.govbohrium.com Studies have shown that pyrazole derivatives act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govnih.gov The inhibition efficiency of these compounds increases with their concentration. nih.govresearchgate.net

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Concentration |

|---|---|---|---|---|

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | 90.8 | 10⁻³ M nih.gov |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 91.8 | 10⁻³ M nih.gov |

| (R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole (BM-02) | Mild Steel | 1 M HCl | 91.5 | 10⁻³ mol/l bohrium.com |

| 1-benzyl-5-methyl-N′-(1-(pyridin-2-yl)ethylidene)-1H-pyrazole-3-carbohydrazide (Pyr2) | Carbon Steel | 1 M HCl | 93.77 | 10⁻³ M researchgate.netspringerprofessional.de |

| 3-methyl-1H-pyrazol-5-amine (MPA) | Mild Steel | 1 M H₂SO₄ | 92.28 | 0.8 mg/L researchgate.netacs.org |

Advanced Analytical Methodologies in the Research of 2 3 Amino 5 Methyl 1h Pyrazol 1 Yl Acetic Acid

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic techniques are paramount in determining the molecular architecture of a compound. By probing the interactions of molecules with electromagnetic radiation, detailed information about the connectivity of atoms, functional groups, and three-dimensional structure can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution and the solid state. For 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetic acid, 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of the hydrogen and carbon atoms.

Advanced 2D NMR techniques are essential for assembling the complete molecular structure. mdpi.commdpi.com

COSY (Correlation Spectroscopy) experiments would establish proton-proton couplings, for instance, within the acetic acid side chain if it were more complex.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms, definitively assigning the carbon signals for the methyl group, the pyrazole (B372694) ring, and the acetic acid methylene group to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting the different fragments of the molecule. It reveals long-range (2-3 bond) correlations, for example, between the methylene protons of the acetic acid group and the N1 and C5 atoms of the pyrazole ring, confirming the point of attachment. mdpi.com

Solid-State NMR (ssNMR) could be employed to study the compound in its crystalline form, providing insights into polymorphism and the local environment of atoms in the solid lattice, which may differ from the solution state.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in a suitable solvent (e.g., DMSO-d₆)

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Pyrazole CH (C4) | 5.5 - 6.0 | 95 - 105 | Singleton peak in the heterocyclic region. |

| Pyrazole C -NH₂ (C3) | - | 155 - 165 | Quaternary carbon, deshielded by the amino group. |

| Pyrazole C -CH₃ (C5) | - | 140 - 150 | Quaternary carbon, deshielded by the methyl group and N1. |

| Pyrazole NH ₂ | 4.5 - 5.5 (broad) | - | Broad signal due to exchange; position is solvent-dependent. |

| Pyrazole CH ₃ | 2.0 - 2.3 | 10 - 15 | Singleton peak in the aliphatic region. |

| N-C H₂-COOH | 4.5 - 4.8 | 50 - 55 | Singleton peak, deshielded by the pyrazole nitrogen and carboxyl group. |

| COOH | 12.0 - 13.0 (broad) | - | Broad signal for the acidic proton, highly solvent-dependent. |

| C OOH | - | 170 - 175 | Quaternary carbon of the carboxylic acid group. |

Note: The chemical shifts are estimated based on data from structurally similar pyrazole derivatives and general NMR principles. Actual values may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.govresearchgate.net For this compound (Molecular Formula: C₆H₉N₃O₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass. Common ionization techniques like Electrospray Ionization (ESI) would be used.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, providing valuable structural information. unito.it The fragmentation pattern would help confirm the connectivity of the pyrazole ring and the acetic acid side chain. Expected fragmentation could include the loss of the carboxylic acid group (CO₂H) or cleavage of the N-CH₂ bond.

Table 2: Predicted HRMS Data for this compound (C₆H₉N₃O₂) uni.lu

| Adduct Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 156.07675 |

| [M+Na]⁺ | 178.05869 |

| [M+K]⁺ | 194.03263 |

Note: These values represent the theoretical exact masses for different ionic species of the compound, which would be compared against experimental results for molecular formula confirmation.

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.govsemanticscholar.org For the target compound, these methods would confirm the presence of the amine, carboxylic acid, and pyrazole ring systems.

The FT-IR spectrum would likely show strong, broad absorption for the O-H stretch of the carboxylic acid, characteristic N-H stretching for the amino group, and a sharp, strong C=O stretch for the carbonyl group. nih.govmdpi.com Raman spectroscopy, being complementary, is particularly useful for analyzing the pyrazole ring's symmetric vibrations and C-C bonds, which may be weak in the IR spectrum. researchgate.net

Table 3: Characteristic FT-IR and Raman Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 (broad) |

| Amino Group | N-H stretch | 3400 - 3200 (medium) |

| Methylene Group | C-H stretch | 2960 - 2850 (medium) |

| Carboxylic Acid | C=O stretch | 1725 - 1700 (strong) |

| Amino Group | N-H bend | 1650 - 1580 (medium) |

| Pyrazole Ring | C=N, C=C stretches | 1600 - 1450 (variable) |

| Carboxylic Acid | C-O stretch | 1320 - 1210 (strong) |

When a suitable single crystal of the compound can be grown, X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the crystal lattice. nih.govresearchgate.net This technique would unambiguously confirm the tautomeric form of the pyrazole ring and reveal intermolecular interactions, such as hydrogen bonding involving the amino and carboxylic acid groups, which dictate the crystal packing. spast.orgnih.gov

Table 4: Illustrative Crystal and Structural Data Obtainable from X-ray Diffraction

| Parameter | Example Value/Information |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.1 Å, β = 95° |

| Bond Length (C=O) | ~1.21 Å |

| Bond Length (C-O) | ~1.32 Å |

| Bond Angle (N1-C5-C(Me)) | ~128° |

| Dihedral Angles | Angle between pyrazole and carboxyl planes |

Note: These values are hypothetical examples based on data for similar heterocyclic compounds and illustrate the type of precise data generated by this method.

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of non-volatile compounds like this compound. researchgate.netmdpi.com A reversed-phase HPLC method, often coupled with a UV detector, would be developed to quantify the compound's purity. The method parameters, including the column, mobile phase composition, and flow rate, would be optimized to achieve good separation and peak shape. sielc.comamazonaws.com

Table 5: Typical HPLC Parameters for Purity Analysis

| Parameter | Specification |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Gradient | e.g., 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 254 nm |

Potentiometric and Conductometric Studies in Solution Chemistry

Given the presence of both an acidic (carboxylic acid) and a basic (amino group) center, potentiometric and conductometric titrations are valuable for studying the compound's behavior in solution. eijppr.com

Potentiometric titration can be used to determine the acid dissociation constants (pKa values) associated with the protonated amino group and the carboxylic acid group. This data is crucial for understanding the compound's ionization state at different pH values.

Conductometric studies measure changes in electrical conductivity during a reaction or titration. This can be used to determine the stoichiometry of complexes formed between the compound and metal ions, as the pyrazole nitrogen and carboxylate oxygen atoms are potential coordination sites. researchgate.net

Table 6: Expected Physicochemical Properties from Solution Studies

| Property | Technique | Expected Information |

|---|---|---|

| Acid Dissociation Constants | Potentiometry | pKa₁ (COOH) ≈ 2-4; pKa₂ (NH₃⁺) ≈ 5-7 |

Future Research Directions and Unexplored Avenues for 2 3 Amino 5 Methyl 1h Pyrazol 1 Yl Acetic Acid

Development of Novel and Sustainable Synthetic Pathways with Enhanced Atom Economy

Current synthetic methodologies for pyrazole (B372694) derivatives often rely on multi-step processes that may involve hazardous reagents and generate significant waste. researchgate.net Future research should prioritize the development of green and sustainable synthetic routes to 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetic acid. nih.gov Emphasis should be placed on strategies that are efficient, high-yielding, and environmentally benign. researchgate.net

Key areas for exploration include:

One-Pot, Multi-component Reactions: Designing syntheses that combine multiple reaction steps into a single, efficient process can significantly improve atom economy and reduce waste. tandfonline.comuniv.kiev.ua Investigating the reaction of reagents like hydrazine (B178648) hydrate (B1144303), a β-keto ester, and a cyano-containing compound under green conditions could provide a direct route to the target molecule.

Green Solvents and Catalysts: The use of water, ethanol, or other renewable solvents in place of traditional organic solvents is a critical aspect of green chemistry. jetir.orgthieme-connect.com Research into heterogeneous catalysts, such as silica-supported sulfuric acid or clays, could facilitate easier product separation and catalyst recycling, further enhancing the sustainability of the synthesis. thieme-connect.com

Alternative Energy Sources: Exploring the use of microwave irradiation or ultrasonication could accelerate reaction times and improve yields compared to conventional heating methods. tandfonline.comuniv.kiev.ua

| Synthetic Strategy | Potential Advantages | Key Research Focus | Relevant Analogs/Precursors |

|---|---|---|---|

| Multi-component Reaction (MCR) | High atom economy, reduced steps, operational simplicity. researchgate.net | Optimization of reaction conditions (catalyst, solvent, temperature) for high regioselectivity and yield. | 3-amino-5-methylpyrazole (B16524), Ethyl acetoacetate. univ.kiev.ua |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, energy efficiency. | Solvent-free conditions or use of green solvents under microwave irradiation. tandfonline.com | 1,3-dicarbonyl compounds, Hydrazine derivatives. jetir.org |

| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction parameters. | Development of continuous flow reactors for the key cyclization and functionalization steps. | Substituted hydrazines and diketones. |

Exploration of New Metal Complex Architectures and Their Reactivities in Specific Transformations

The pyrazole ring and the appended amino and carboxylate groups make this compound an excellent chelating ligand for a wide range of metal ions. nih.govmocedes.org The resulting metal complexes could exhibit novel structural, electronic, and catalytic properties.

Future research in this area should focus on:

Synthesis of Coordination Complexes: Systematically reacting the ligand with various transition metals (e.g., Cu, Zn, Fe, Co, Ni) to synthesize new coordination polymers and discrete molecular complexes. nih.govresearchgate.net

Structural Characterization: Employing techniques like single-crystal X-ray diffraction to determine the precise coordination modes and geometries of the resulting metal complexes. researchgate.net The ligand can act as a bidentate or tridentate donor, potentially forming mononuclear or polynuclear structures. uninsubria.it

Catalytic Applications: Investigating the catalytic activity of these new metal complexes in important organic transformations, such as C-C coupling reactions, oxidations, and hydrogen-transfer reactions. uninsubria.it The protic NH group of the pyrazole can also participate in metal-ligand cooperative catalysis. nih.gov

| Metal Ion | Expected Coordination Geometry | Potential Application Area | Rationale |

|---|---|---|---|

| Copper(II) | Square planar or distorted octahedral | Catalysis (e.g., oxidation, C-N coupling). acs.org | Copper-pyrazole complexes are known to be effective catalysts in various organic reactions. |

| Zinc(II) | Tetrahedral or octahedral | Fluorescent sensing, bioinorganic modeling. | Zinc complexes are often luminescent and can serve as models for zinc-containing enzymes. researchgate.net |

| Iron(II/III) | Octahedral | Magnetic materials, spin-crossover systems. nih.gov | Iron-pyrazole complexes can exhibit interesting magnetic properties and spin-state transitions. nih.gov |

| Ruthenium(II) | Octahedral | Homogeneous catalysis, photochemistry. | Ruthenium complexes with N-heterocyclic ligands are versatile catalysts. nih.gov |

Integration into Hybrid Material Systems and Nanotechnology

The functional groups on this compound allow for its covalent or non-covalent integration into larger material frameworks. This opens up possibilities for creating novel hybrid materials with tailored properties.

Unexplored avenues include:

Polymer Functionalization: Grafting the molecule onto polymer backbones to introduce metal-binding sites or to modify the surface properties of materials.

Metal-Organic Frameworks (MOFs): Using the compound as an organic linker to construct porous MOFs. These materials could have applications in gas storage, separation, and catalysis.

Surface Modification of Nanoparticles: Anchoring the molecule to the surface of nanoparticles (e.g., gold, silica, iron oxide) to create functionalized nanomaterials for sensing, imaging, or targeted delivery applications. The pyrazole moiety can act as a versatile scaffold for building complex molecular architectures. mdpi.com

Advanced Computational Modeling for Predictive Design of Derivatives with Tailored Properties

Computational chemistry offers powerful tools for understanding the properties of molecules and for designing new ones with desired characteristics. eurasianjournals.com Advanced computational modeling can accelerate the discovery and optimization of derivatives of this compound. nih.gov

Future computational studies could involve:

Density Functional Theory (DFT) Calculations: Using DFT to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its metal complexes. researchgate.net This can provide insights into its coordination behavior and catalytic potential.

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models to correlate the structural features of derivatives with their biological or material properties, guiding the design of more potent or efficient compounds. nih.govnih.gov

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of the molecule and its derivatives in different environments, such as in solution or at the interface of a material. eurasianjournals.com

Design of Targeted Biochemical Probes (non-clinical) and Enzyme Activity Modulators

Pyrazole derivatives are prominent scaffolds in medicinal chemistry and chemical biology. nih.govresearchgate.net The structure of this compound is suitable for derivatization to create targeted biochemical tools for non-clinical research.

Potential research directions are:

Fluorescent Probes: Attaching a fluorophore to the molecule could lead to the development of chemosensors for detecting specific metal ions or biomolecules in vitro. nih.govresearchgate.netnih.gov The pyrazole core itself can be part of a fluorophoric system. nih.gov

Enzyme Modulators: The compound can be used as a starting point for the synthesis of a library of derivatives to be screened for inhibitory or modulatory activity against specific enzymes. The pyrazole scaffold is present in numerous enzyme inhibitors. nih.gov

Bioconjugation: The carboxylic acid handle allows for conjugation to peptides, proteins, or other biomolecules, enabling the development of targeted probes for studying biological processes in cellular and subcellular environments.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetic acid, and how can purity be optimized?

- Methodology : Cyclocondensation of precursors (e.g., ethyl acetoacetate and substituted hydrazines) followed by hydrolysis is a common approach for pyrazole-acetic acid derivatives. Purity optimization involves recrystallization (e.g., using ethanol/water mixtures) and chromatographic techniques (e.g., reverse-phase HPLC). Monitoring via LC-MS and elemental analysis ensures ≥95% purity .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodology : Use a combination of spectral techniques:

- NMR : and NMR to verify pyrazole ring substitution patterns and acetic acid moiety (e.g., δ ~3.8–4.2 ppm for –CH–COOH) .

- IR : Peaks at ~1700–1750 cm for carboxylic acid C=O and ~3300–3500 cm for NH .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns .

Q. What solvent systems are suitable for recrystallizing this compound?

- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures are effective. Solubility tests at varying temperatures (20–80°C) guide solvent selection. For example, solubility in ethanol decreases sharply below 40°C, aiding crystallization .

Advanced Research Questions

Q. How can hydrogen bonding networks in the crystal lattice of this compound be analyzed?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL reveals intermolecular interactions. Graph set analysis (e.g., Etter’s notation) classifies hydrogen bonds (e.g., N–H···O carboxylic acid motifs forming rings). Thermal ellipsoid plots assess molecular rigidity .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and vibrational spectra. Compare computed IR/NMR data with experimental results to validate models .

Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved?

- Methodology :

- Dynamic effects : Variable-temperature NMR (e.g., 25–100°C) identifies tautomerism or rotational barriers in the pyrazole ring .

- Decoupling experiments : - HMBC clarifies NH coupling interactions .

- X-ray validation : SCXRD resolves ambiguities in substituent positioning .

Q. What strategies mitigate byproduct formation during synthesis?

- Methodology :

- Reaction optimization : Adjust stoichiometry (e.g., 1:1.2 ratio of hydrazine to ketone precursor) and temperature (60–80°C for cyclocondensation).

- Protecting groups : Temporarily protect the amino group (e.g., Boc) to prevent side reactions during acetic acid coupling .

Methodological Notes

- Crystallography : For SCXRD, use SHELXTL (Bruker AXS) or Olex2 for structure solution. Twinning or disorder in crystals may require iterative refinement .

- Computational Tools : Gaussian 16 or ORCA for DFT; Mercury or VESTA for crystal packing visualization .

- Analytical Cross-Validation : Always cross-check HPLC purity with NMR integration (e.g., –CH protons as internal standards) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |